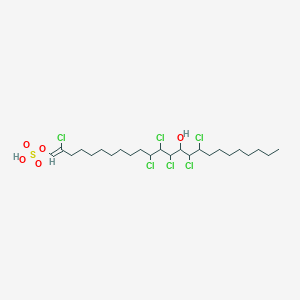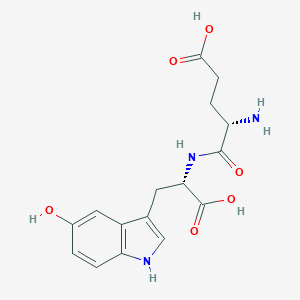![molecular formula C21H19Cl2N3O2S B235627 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide, commonly known as ACBC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzothiophene derivatives and has been studied for its potential therapeutic applications in various diseases.
科学的研究の応用
ACBC has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammatory disorders. In cancer research, ACBC has shown promising results as an anticancer agent by inhibiting the growth of cancer cells. It has also been studied for its potential use as a chemosensitizer, which can enhance the efficacy of chemotherapy drugs. In Alzheimer's disease research, ACBC has been shown to inhibit the formation of amyloid beta peptides, which are responsible for the neurodegenerative effects of the disease. Inflammatory disorders such as rheumatoid arthritis and multiple sclerosis have also been studied using ACBC due to its anti-inflammatory properties.
作用機序
The exact mechanism of action of ACBC is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. ACBC has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which is involved in various signaling pathways. Additionally, ACBC has been shown to modulate the activity of various receptors such as serotonin and dopamine receptors.
Biochemical and Physiological Effects:
ACBC has been shown to have various biochemical and physiological effects. In cancer research, ACBC has been shown to induce apoptosis, which is a programmed cell death mechanism. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply tumors with nutrients. In Alzheimer's disease research, ACBC has been shown to reduce the levels of amyloid beta peptides and inhibit the formation of neurofibrillary tangles. In inflammatory disorders, ACBC has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of immune cells.
実験室実験の利点と制限
ACBC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, ACBC has some limitations as well. It has poor solubility in water, which can limit its bioavailability. Additionally, the exact mechanism of action of ACBC is not fully understood, which can make it challenging to design experiments that target specific pathways.
将来の方向性
There are several future directions for the study of ACBC. One potential direction is to further investigate its potential as an anticancer agent and chemosensitizer. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the anti-inflammatory properties of ACBC can be further explored for the treatment of inflammatory disorders. Further studies can also be conducted to understand the exact mechanism of action of ACBC and to design experiments that target specific pathways. Overall, the study of ACBC has significant potential for the development of new therapeutics for various diseases.
合成法
ACBC can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-acetylpiperazine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then chlorinated using thionyl chloride to obtain the final product, ACBC.
特性
分子式 |
C21H19Cl2N3O2S |
|---|---|
分子量 |
448.4 g/mol |
IUPAC名 |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H19Cl2N3O2S/c1-13(27)25-9-11-26(12-10-25)19-15(22)6-4-7-16(19)24-21(28)20-18(23)14-5-2-3-8-17(14)29-20/h2-8H,9-12H2,1H3,(H,24,28) |
InChIキー |
XSXWAHLJSNSJMN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
正規SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B235544.png)
![3-[(2E,5Z)-2-[[4-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B235548.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B235559.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B235561.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B235573.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)

